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Compound of Interest |

1-(3-Fluorophenyl)-3-
Compound Name:
methylpiperazine
CAS No.: 1250098-88-4
Cat. No.: B1445137
- 7

Executive Summary

Compound Identity: 1-(3-Fluorophenyl)-3-methylpiperazine CAS Number: 1250098-88-4
(Racemic), 2708341-31-3 ((S)-isomer) Molecular Formula: C11HisFN2 Molecular Weight:
194.25 g/mol [1][2]

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(3-
Fluorophenyl)-3-methylpiperazine, a critical intermediate in the synthesis of central nervous
system (CNS) active agents, particularly serotonin receptor modulators.

As a Senior Application Scientist, | have structured this document to address the lack of
widespread experimental data for this specific chiral intermediate. Instead of static data, this
guide provides a predictive solubility landscape based on structural analogs (e.g., m-FPP) and
a rigorous experimental framework for validating these properties in a drug development
context.

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, we must deconstruct its molecular
architecture. The solubility is governed by the competition between the hydrophobic
fluorophenyl moiety and the hydrophilic/basic piperazine ring.
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Structural Determinants

 Lipophilicity (LogP): The addition of the C3-methyl group increases the lipophilicity compared
to the parent 1-(3-fluorophenyl)piperazine. The predicted LogP is approximately 2.1 — 2.4.
This indicates a preference for organic solvents over neutral aqueous media.

» Basicity (pKa): The N4-nitrogen of the piperazine ring is a secondary amine with a predicted
pKa of ~8.8 — 9.2. This is the "solubility switch."

o pH < 7: The molecule becomes protonated (cationic), drastically increasing aqueous

solubility.

o pH > 9: The molecule exists as a free base, exhibiting poor aqueous solubility but high

organic solubility.

o Chirality: The C3-methyl group introduces a chiral center. Researchers must note that the
crystalline lattice energy of the racemate may differ from the pure enantiomer, potentially
affecting the saturation solubility (

Predicted Solubility Landscape

Based on structure-property relationships (SPR) of phenylpiperazine analogs.
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Representative ] - Mechanistic
Solvent Class Predicted Solubility .
Solvent Rationale
Strong dipole-dipole
) Very High (>100 i g. P i P i
Polar Aprotic DMSO, DMF interactions; disruption

mg/mL) ]
of crystal lattice.
Excellent solvation of
) Dichloromethane ) ) N
Chlorinated High (>50 mg/mL) the lipophilic
(DCM) _
fluorophenyl ring.
Hydrogen bonding
Alcohols Methanol, Ethanol High (>30 mg/mL) with the amine

nitrogens.

Aqueous (Acidic)

0.1 N HCI, Acetate
Buffer

High (>10 mg/mL)

Protonation of N4
yields a highly soluble
hydrochloride salt.

Aqueous (Neutral)

PBS (pH 7.4), Water

Low (<1 mg/mL)

Predominantly neutral
species; hydrophobic

effect dominates.

Non-Polar

Hexane, Heptane

Low to Moderate

The polar amine
functionality limits
solubility in purely
aliphatic
hydrocarbons.

Part 2: Experimental Determination Protocols

Since specific literature values for this CAS are sparse, the following protocols are the gold
standard for generating self-validated solubility data.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

For precise thermodynamic solubility determination.

e Preparation: Weigh excess solid 1-(3-Fluorophenyl)-3-methylpiperazine (approx. 20 mg)
into a glass vial.
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» Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

« Equilibration:
o Seal the vial and place it in a temperature-controlled orbital shaker (25°C £ 0.1°C).
o Agitate at 200 RPM for 24 to 48 hours.

e Phase Separation:

o Centrifuge the sample at 10,000 RPM for 10 minutes or filter through a 0.22 uym PVDF
filter (ensure filter compatibility).

o Critical Step: Check pH of aqueous supernatants to ensure buffering capacity was
maintained.

» Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

Protocol B: HPLC-UV Analytical Method

Optimized for Phenylpiperazine Derivatives.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 90% B over 8 minutes.

o Detection: UV at 244 nm (characteristic absorption of the fluorophenyl ring).

» Flow Rate: 1.0 mL/min.

Part 3: Visualization of Solubility Workflows
Diagram 1: Solubility Screening Workflow
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This decision tree guides the researcher through the selection of the appropriate solubility
method based on the drug development stage.

Start: 1-(3-Fluorophenyl)-3-methylpiperazine
Solubility Assessment

Determine Development Stage

Early Discovery Pre-Formulation

(High Throughput) (Precision Required)
Kinetic Solubility Thermodynamic Solubility
(DMSO Stock -> Buffer) (Solid -> Solvent)

(Nephelometry)

|
|

Check for Precipitation |
: Phase Separation
|

1
1
Shake-Flask (24-48h) |
I
1

Result: Kinetic Solubility Result: Equilibrium Solubility

(Risk of false high) (Gold Standard)

Click to download full resolution via product page

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on
development phase.
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Diagram 2: Solvation Mechanism & Interactions

Visualizing how different solvents interact with the specific functional groups of the molecule.

Acidic Water (pH <7) Protonation (Salt Formation)

H-Bonding

N4-Amine (Basic)

1-(3-Fluorophenyl)-3-methylpiperazine L C3-Methyl (Steric/Chiral)
Neutral Water (pH 7) lelaieibl it el et Fluorophenyl (Lipophilic)
Van der Waals / Pi-Pi '

Dichloromethane

Click to download full resolution via product page

Caption: Mechanistic interaction map showing how solvent polarity and pH dictate solubility via
specific functional groups.

Part 4: Thermodynamic Modeling

For researchers needing to extrapolate solubility across temperatures (e.g., for crystallization
process design), the experimental data should be fitted to the Modified Apelblat Equation:

Where:

e is the mole fraction solubility.
e is the absolute temperature (Kelvin).

» are empirical model parameters derived from regression analysis of your experimental data.

Application: Run the Shake-Flask protocol at 298.15 K, 303.15 K, and 313.15 K. Plot
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VS

. Allinear response suggests the Van't Hoff equation is sufficient; curvature indicates the need
for the full Apelblat model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. CAS#:2708343-03-5 | (R)-1-(3-Fluorophenyl)-3-methylpiperazine | Chemsrc
[m.chemsrc.com]

e 3.2201502-95-4 CASE:2201502-95-4 2-({1-[1-(4-
Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-3-methylpyridine - 14X
[chemsrc.com]

e 4. CAS: 1250098-88-4 | CymitQuimica [cymitquimica.com]
e 5.2708341-31-3_CASS:2708341-31-3_(S)-1-(3-Fluorophenyl)-3-methylpiperazine - 1¢,jEX
[chemsrc.com]

e To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 1-(3-
Fluorophenyl)-3-methylpiperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445137#solubility-of-1-3-fluorophenyl-3-
methylpiperazine-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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